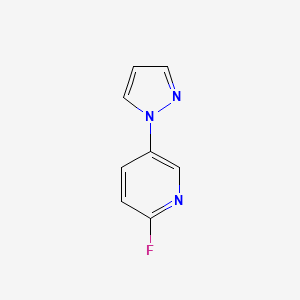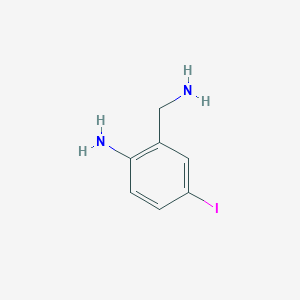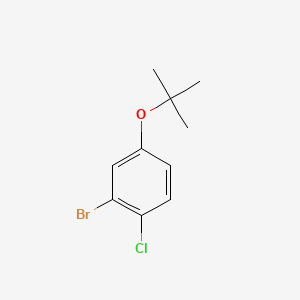
2-Bromo-4-(tert-butoxy)-1-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(tert-butoxy)-1-chlorobenzene is an organic compound that features a benzene ring substituted with bromine, tert-butoxy, and chlorine groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butoxy)-1-chlorobenzene typically involves the bromination and chlorination of a tert-butoxy-substituted benzene derivative. One common method includes the following steps:
Starting Material: The synthesis begins with 4-tert-butoxy-1-chlorobenzene.
Bromination: The starting material is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(tert-butoxy)-1-chlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-(tert-butoxy)-1-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(tert-butoxy)-1-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the tert-butoxy group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological assays.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(tert-butoxy)-1-fluorobenzene
- 2-Bromo-4-(tert-butoxy)-1-iodobenzene
- 2-Bromo-4-(tert-butoxy)-1-methylbenzene
Uniqueness
2-Bromo-4-(tert-butoxy)-1-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which provides distinct reactivity patterns compared to similar compounds with different halogen substitutions. The tert-butoxy group also imparts steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions.
Properties
Molecular Formula |
C10H12BrClO |
|---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
2-bromo-1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 |
InChI Key |
PLKOWZZKMIANTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


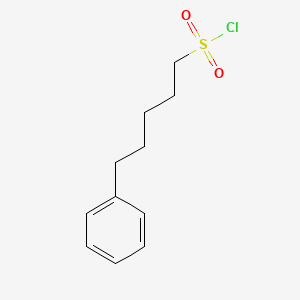
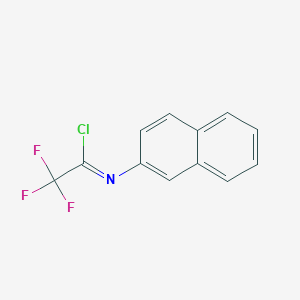
![2-Methylfuro[3,2-b]pyridine 4-oxide](/img/structure/B13694115.png)
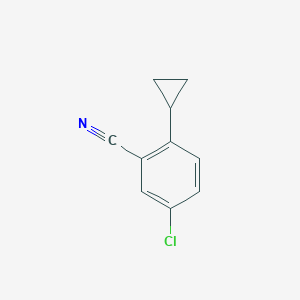
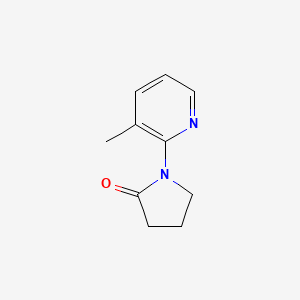
![2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid](/img/structure/B13694128.png)
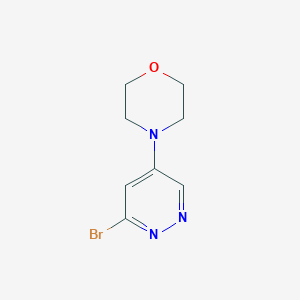
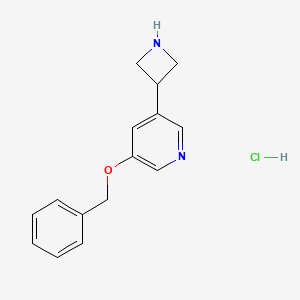

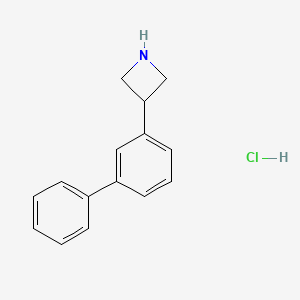

![Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate](/img/structure/B13694169.png)
